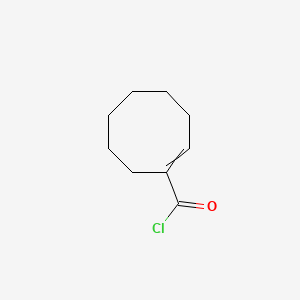
For-phe-gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
For-phe-gly-OH is a tripeptide composed of three amino acids: formylphenylalanine, phenylalanine, and glycine. This compound is known for its self-assembling properties, which make it a valuable building block in the study of peptide self-assembly and the development of peptide-based materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of For-phe-gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, formylphenylalanine, is attached to a solid support resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the addition of glycine.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of environmentally friendly solvents and reagents is also a focus in industrial settings to reduce the environmental impact of peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions: For-phe-gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can be used to modify the formyl group.
Substitution: Substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents can be used for substitution reactions at specific sites on the peptide.
Major Products:
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced formylphenylalanine derivatives.
Substitution: Modified peptides with substituted side chains.
Aplicaciones Científicas De Investigación
For-phe-gly-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide self-assembly and the formation of nanostructures.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is explored for its potential in drug delivery systems and as a scaffold for tissue engineering.
Industry: The compound is used in the development of peptide-based materials with unique mechanical and functional properties
Mecanismo De Acción
The mechanism of action of For-phe-gly-OH involves its ability to self-assemble into nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic π–π stacking interactions. These interactions facilitate the formation of stable peptide-based materials. The molecular targets and pathways involved in its self-assembly include the peptide backbone and side chains, which interact to form ordered structures .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHINYLDNESQY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)
